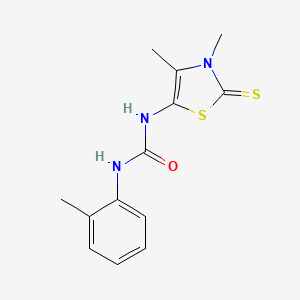
N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide, also known as HMBTHC, is a chemical compound that has been of great interest to scientists due to its potential applications in various fields. HMBTHC is a derivative of hydrazide, which is a class of organic compounds that contain a nitrogen-nitrogen bond. In
Mécanisme D'action
The mechanism of action of N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide is not fully understood. However, it is believed that N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide acts by chelating metal ions and preventing them from causing oxidative damage to cells. It may also act by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. In animal studies, N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide has been shown to reduce oxidative stress and inflammation in the liver and kidneys. It has also been shown to improve the antioxidant status of these organs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide in lab experiments is its ability to chelate heavy metals. This makes it useful for studying the effects of heavy metal toxicity on cells and tissues. However, one limitation is that N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide may not be suitable for use in experiments involving living organisms due to its potential toxicity.
Orientations Futures
There are several future directions for research on N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide. One area of research could be to study its potential use as a chelating agent for other heavy metals such as mercury and arsenic. Another area of research could be to study its potential use in the treatment of diseases associated with oxidative stress and inflammation, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and toxicity of N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide in living organisms.
Conclusion
In conclusion, N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide is a promising compound with potential applications in various fields. Its ability to chelate heavy metals and its antioxidant and anti-inflammatory effects make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential uses.
Méthodes De Synthèse
The synthesis of N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarbohydrazide with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide.
Applications De Recherche Scientifique
N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide has been studied for its potential use as a chelating agent for heavy metals. Chelating agents are compounds that bind to metal ions and remove them from the body. N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide has shown promising results in removing heavy metals such as lead and cadmium from contaminated water. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Propriétés
IUPAC Name |
N'-(2-hydroxy-3-methylbenzoyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-4-2-5-9(11(8)16)12(17)14-15-13(18)10-6-3-7-19-10/h2-7,16H,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABIXYFPRSMLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NNC(=O)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methyl-N'-(thiophene-2-carbonyl)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687402.png)

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5687417.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}propanamide](/img/structure/B5687419.png)
![(3R*,4S*)-1-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5687421.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5687429.png)
![2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5687434.png)
![N-({1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5687441.png)
![1-cyclohexyl-3-cyclopropyl-5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687447.png)


![4-[(diisopropylamino)carbonyl]benzoic acid](/img/structure/B5687489.png)

